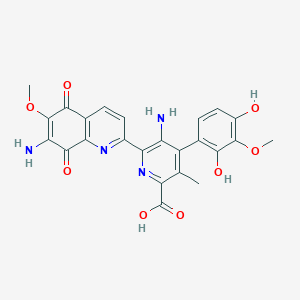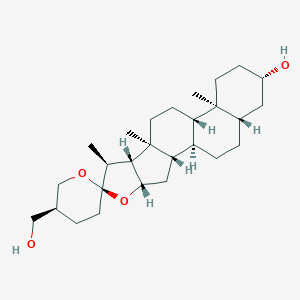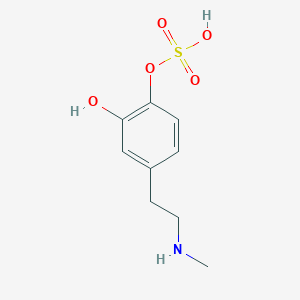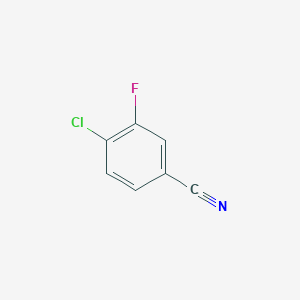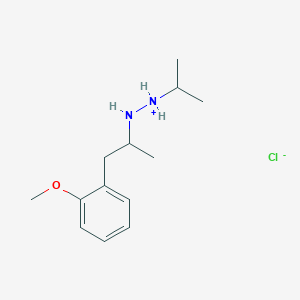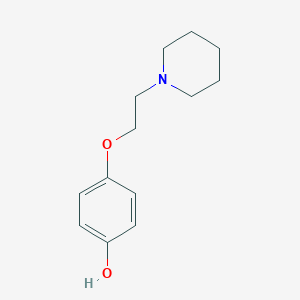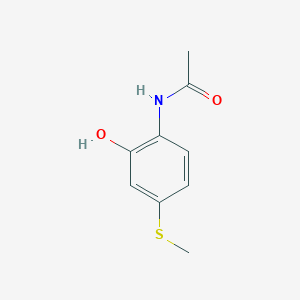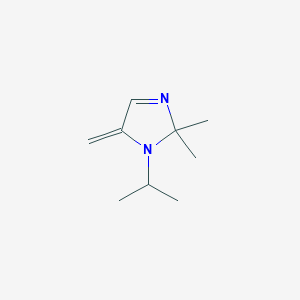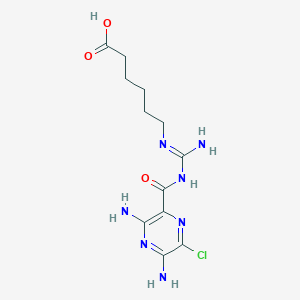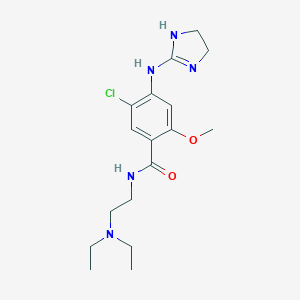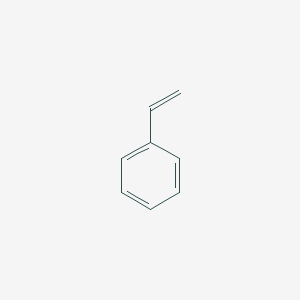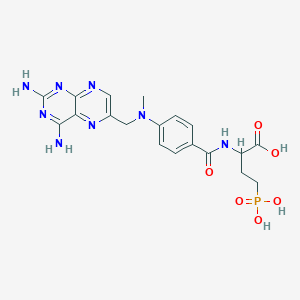
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, also known as DHFR inhibitor, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA.
作用机制
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor works by inhibiting the activity of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA. By inhibiting the activity of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor prevents the production of nucleotides and DNA, which leads to the inhibition of cell growth and division. 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
生化和生理效应
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to have a number of biochemical and physiological effects. This compound has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics.
实验室实验的优点和局限性
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has a number of advantages and limitations for lab experiments. One advantage of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is that it is a potent inhibitor of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, making it an effective tool for studying the role of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid in cell growth and division. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is that it can be toxic to cells if used at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of future directions for the study of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor. One area of future research is the development of new 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitors that are more effective and less toxic than current inhibitors. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, and future research could focus on the development of new antibiotics based on 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor. Finally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, and future research could focus on the development of new cancer treatments based on 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor.
Conclusion:
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA. 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics. While 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has a number of advantages and limitations for lab experiments, there are a number of future directions for the study of this compound, including the development of new 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitors and the development of new cancer treatments.
合成方法
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most commonly used method for synthesizing 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is chemical synthesis, which involves the reaction of 2-amino-4-methylpyridine with 2,4-diaminopteridine to form the intermediate compound. This intermediate compound is then reacted with 4-(2-chloroethyl)-3-nitrobenzoic acid to form 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor.
科学研究应用
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, which plays a critical role in the biosynthesis of nucleotides and DNA. 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics.
属性
CAS 编号 |
106351-98-8 |
|---|---|
产品名称 |
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid |
分子式 |
C19H23N8O6P |
分子量 |
490.4 g/mol |
IUPAC 名称 |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-phosphonobutanoic acid |
InChI |
InChI=1S/C19H23N8O6P/c1-27(9-11-8-22-16-14(23-11)15(20)25-19(21)26-16)12-4-2-10(3-5-12)17(28)24-13(18(29)30)6-7-34(31,32)33/h2-5,8,13H,6-7,9H2,1H3,(H,24,28)(H,29,30)(H2,31,32,33)(H4,20,21,22,25,26) |
InChI 键 |
WSHCJNSZXLKWSM-UHFFFAOYSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCP(=O)(O)O)C(=O)O |
规范 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCP(=O)(O)O)C(=O)O |
同义词 |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4- phosphono-butanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
